molecular formula C9H8ClNO B13164142 2-[4-(Chloromethoxy)phenyl]acetonitrile

2-[4-(Chloromethoxy)phenyl]acetonitrile

Cat. No.: B13164142
M. Wt: 181.62 g/mol
InChI Key: YBKYOXKKODBYLM-UHFFFAOYSA-N
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Description

2-[4-(Chloromethoxy)phenyl]acetonitrile is an organic compound with the molecular formula C9H8ClNO It is a nitrile derivative, characterized by the presence of a chloromethoxy group attached to a phenyl ring, which is further connected to an acetonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Chloromethoxy)phenyl]acetonitrile typically involves the reaction of 4-(Chloromethoxy)benzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) or acetonitrile. The reaction is carried out under reflux conditions to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired nitrile compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent choice, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques like recrystallization or column chromatography are used to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Chloromethoxy)phenyl]acetonitrile undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethoxy group can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Oxidation: The phenyl ring can undergo oxidation reactions to form corresponding quinones or other oxidized products.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium cyanide (NaCN), potassium carbonate (K2CO3), and suitable solvents like DMSO or acetonitrile.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Major Products Formed

    Nucleophilic Substitution: Various substituted phenylacetonitrile derivatives.

    Reduction: 2-[4-(Chloromethoxy)phenyl]ethylamine.

    Oxidation: Oxidized phenylacetonitrile derivatives, such as quinones.

Scientific Research Applications

2-[4-(Chloromethoxy)phenyl]acetonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[4-(Chloromethoxy)phenyl]acetonitrile involves its interaction with specific molecular targets, depending on the context of its application. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved can vary based on the specific use and context of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxyphenylacetonitrile
  • 4-Nitrophenylacetonitrile
  • 4-Chlorophenylacetonitrile
  • 4-Fluorophenylacetonitrile

Uniqueness

2-[4-(Chloromethoxy)phenyl]acetonitrile is unique due to the presence of the chloromethoxy group, which imparts distinct chemical reactivity and potential applications compared to its analogs. This functional group can influence the compound’s solubility, reactivity, and interaction with other molecules, making it a valuable compound for various research and industrial purposes.

Properties

Molecular Formula

C9H8ClNO

Molecular Weight

181.62 g/mol

IUPAC Name

2-[4-(chloromethoxy)phenyl]acetonitrile

InChI

InChI=1S/C9H8ClNO/c10-7-12-9-3-1-8(2-4-9)5-6-11/h1-4H,5,7H2

InChI Key

YBKYOXKKODBYLM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC#N)OCCl

Origin of Product

United States

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